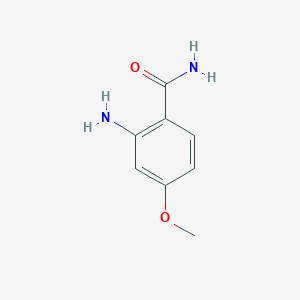

2-Amino-4-methoxybenzamide

説明

2-Amino-4-methoxybenzamide (CAS: 38487-91-1) is a substituted benzamide derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . It features an amino group (-NH₂) at the 2-position and a methoxy group (-OCH₃) at the 4-position of the benzamide ring. Key physicochemical properties include:

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 315.1 ± 22.0 °C

- LogP: 0.51 (indicating moderate lipophilicity)

- Melting Point: Not explicitly reported, but derivatives (e.g., quinazolinones) synthesized from this compound exhibit melting points in the range of 236–256 °C .

The compound is primarily utilized as a precursor in organic synthesis, particularly for constructing quinazolinone heterocycles, which have applications in medicinal chemistry and materials science . Its NMR spectral data (¹H and ¹³C) confirm the structure, with characteristic peaks for the methoxy group (δ ~3.92 ppm) and aromatic protons .

特性

IUPAC Name |

2-amino-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXZMHNQECQCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554438 | |

| Record name | 2-Amino-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38487-91-1 | |

| Record name | 2-Amino-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Methylation of p-Aminosalicylic Acid

The synthesis begins with p-aminosalicylic acid (4-amino-2-hydroxybenzoic acid), a commercially available starting material. In a one-pot reaction, the hydroxyl group at position 2 is methylated using dimethyl sulfate in the presence of potassium hydroxide (KOH) and anhydrous acetone. This step simultaneously esterifies the carboxylic acid group, yielding methyl 4-amino-2-methoxybenzoate. The reaction proceeds at room temperature, with a reported yield of 72% after recrystallization. Key advantages include the avoidance of amino group protection and the use of cost-effective reagents.

Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester intermediate is hydrolyzed under alkaline conditions (e.g., aqueous sodium hydroxide) to generate 4-amino-2-methoxybenzoic acid. This step typically achieves near-quantitative yields, as ester hydrolysis is highly efficient under reflux conditions. The resulting carboxylic acid is critical for subsequent amidation.

Amidation via Acyl Chloride Intermediate

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF). Subsequent treatment with aqueous ammonia yields 2-amino-4-methoxybenzamide. This method, adapted from nitrobenzamide syntheses, provides a straightforward route with an overall yield of 65–70% after purification.

Synthesis via Nitro Reduction and Subsequent Amidation

Nitration and Methoxylation of Benzoic Acid Derivatives

An alternative route begins with 4-methoxy-2-nitrobenzoic acid, synthesized via nitration of 4-methoxybenzoic acid. Nitration occurs regioselectively at the ortho-position due to the directing effect of the methoxy group. The nitro group is then reduced to an amino group using catalytic hydrogenation (Raney nickel, H₂ at 5–14 kg pressure). This step achieves 94–97% yields, with the methoxy group remaining intact under reductive conditions.

Amidation of Resulting Amino Acid

The resultant 2-amino-4-methoxybenzoic acid undergoes amidation via thionyl chloride-mediated acyl chloride formation, followed by ammonia treatment. This method avoids ester intermediates but requires careful control of nitration conditions to ensure regioselectivity.

Alternative Pathways Involving Chlorination and Nucleophilic Substitution

Chlorination of Benzoic Acid Derivatives

Starting with 4-chloro-2-nitrobenzoic acid, the chloro group is substituted with methoxy via nucleophilic aromatic substitution. Potassium hydroxide in methanol at reflux replaces chlorine with methoxy, yielding 4-methoxy-2-nitrobenzoic acid. This step proceeds in 94% yield, leveraging the electron-withdrawing nitro group to activate the aromatic ring for substitution.

Catalytic Hydrogenation and Amidation

The nitro group is reduced to an amino group using hydrogen gas and Raney nickel, followed by amidation as described earlier. This route is advantageous for scalability, as intermediates are crystalline and easily purified.

Comparative Analysis of Synthetic Methods

Key Findings :

-

The methylation-amidation route (Method 1) offers the highest efficiency and is preferred for industrial applications.

-

Nitro reduction (Method 2) provides superior regioselectivity but requires stringent control over nitration conditions.

-

Chlorination-substitution (Method 3) is ideal for laboratories with access to chlorinated precursors but involves higher operational costs .

化学反応の分析

Types of Reactions

2-Amino-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and nitroso derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that 2-Amino-4-methoxybenzamide may inhibit cell proliferation in certain cancer cell lines, particularly through its action on the Hedgehog signaling pathway, which is crucial in developmental processes and cancer biology. For instance:

- In vitro studies demonstrated its potential to inhibit the growth of MCF-7 breast cancer cells, suggesting its role as a therapeutic agent against breast cancer .

- The compound's derivatives have been evaluated for their ability to stabilize proteins involved in viral replication, hinting at potential antiviral applications .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have reported moderate to good activity against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

| Microbial Strain | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate to Good |

| Gram-negative bacteria | Moderate |

| Fungal strains | Moderate |

Antioxidant Activity

This compound exhibits moderate free radical scavenging activity, suggesting its potential role in preventing oxidative stress-related diseases . This property is critical for developing therapeutic agents aimed at reducing oxidative damage in cells.

Industrial Applications

In addition to its biological applications, this compound is utilized in various industrial processes:

- Dyes and Pigments Production : The compound serves as an intermediate in synthesizing dyes and pigments due to its chemical reactivity.

- Organic Synthesis : It is employed in synthesizing other organic compounds, enhancing its utility in chemical manufacturing .

Case Studies

Several studies have explored the applications of this compound:

- Anticancer Study on MCF-7 Cells : A study focused on the effects of this compound on breast cancer cells showed significant inhibition of cell proliferation, highlighting its potential as an anticancer agent .

- Antimicrobial Evaluation : Another research project evaluated various derivatives of this compound against bacterial strains, demonstrating promising antimicrobial activity that could lead to new treatments for infections .

- Antioxidant Activity Assessment : In vitro assays were conducted to assess the antioxidant properties of this compound, revealing its ability to scavenge free radicals effectively .

作用機序

The mechanism of action of 2-Amino-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional differences between 2-amino-4-methoxybenzamide and analogous aminobenzamides are summarized below:

Table 1: Comparative Analysis of Substituted Aminobenzamides

Key Findings from Comparative Studies

Reactivity in Cyclocondensation Reactions: this compound reacts with aldehydes (e.g., benzaldehyde) to form 7-methoxy-2-phenylquinazolin-4(3H)-one, a reaction driven by the electron-donating methoxy group enhancing nucleophilicity at the 4-position . 2-Amino-4-methylbenzamide (with -CH₃) exhibits slower cyclization due to the weaker electron-donating effect of methyl compared to methoxy, leading to lower yields of heterocyclic products .

Solubility and Stability: The methoxy group in this compound increases polarity, improving solubility in polar solvents like DMSO and methanol compared to methyl-substituted analogs . Methyl-substituted derivatives (e.g., 2-amino-4-methylbenzamide) show higher thermal stability, as evidenced by higher decomposition temperatures .

Synthetic Accessibility: this compound is commercially available at high purity (98%) from suppliers like CymitQuimica, whereas isomers such as 4-amino-3-methoxybenzamide are less accessible (95% purity) .

Critical Analysis of Structural Influences

- Positional Effects : Substitution at the 4-position (vs. 3 or 5) optimizes steric and electronic environments for cyclization reactions .

- Functional Group Effects :

- Methoxy (-OCH₃) : Enhances electron density on the aromatic ring, facilitating electrophilic substitution.

- Methyl (-CH₃) : Provides steric bulk but minimal electronic activation, limiting reactivity .

生物活性

2-Amino-4-methoxybenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, antioxidant activity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring, which contributes to its biological activity.

Antiproliferative Activity

Overview : The antiproliferative activity of this compound has been evaluated against various cancer cell lines. In studies, it has shown promising results in inhibiting cell proliferation.

Case Studies :

- MCF-7 Breast Cancer Cells : In vitro studies indicated that this compound exhibits significant antiproliferative effects on MCF-7 cells with an IC50 value of approximately 3.1 µM. This suggests that the compound can effectively inhibit the growth of breast cancer cells at low concentrations .

- HCT116 Colon Cancer Cells : Additional research demonstrated that this compound also inhibits HCT116 colon cancer cells, with IC50 values ranging from 2.2 to 4.4 µM across various derivatives tested .

- Selectivity : Notably, certain derivatives of this compound showed selective activity against specific cancer cell lines, indicating potential for targeted cancer therapies .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in cells, which is linked to various diseases including cancer.

Research Findings :

- In studies assessing the antioxidant capacity of this compound, it was found to exhibit significant antioxidant activity in both DPPH and FRAP assays. This suggests that the compound can scavenge free radicals effectively, which may contribute to its anticancer effects .

- The antioxidant activity was confirmed through experiments involving oxidative stress induction in tumor cells treated with tert-butyl hydroperoxide (TBHP), where the compound demonstrated a protective effect against oxidative damage .

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed based on its structural features:

- Inhibition of Key Enzymes : The presence of the methoxy group may enhance the ability of the compound to interact with specific enzymes involved in cell proliferation and apoptosis pathways.

- Sigma Receptor Interaction : Some studies suggest that compounds similar to this compound may interact with sigma receptors, which are implicated in cancer cell survival and proliferation .

Comparative Biological Activity

To better understand the efficacy of this compound, a comparative analysis with other known compounds was conducted:

| Compound Name | IC50 (µM) | Target Cell Line | Biological Activity |

|---|---|---|---|

| This compound | 3.1 | MCF-7 | Antiproliferative |

| Doxorubicin | 0.5 | MCF-7 | Anticancer agent |

| Etoposide | 1.0 | HCT116 | Anticancer agent |

This table illustrates that while this compound shows notable activity against cancer cells, it is less potent than established chemotherapeutic agents like doxorubicin and etoposide.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Amino-4-methoxybenzamide, and what reaction conditions are critical for success?

- Methodological Answer : A common synthesis involves amidation of 4-methoxybenzoyl chloride with ammonia or a protected amine source. For example, 4-methoxybenzoic acid can be converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide to yield the benzamide . Alternative routes may use coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF or THF) under inert atmospheres. Reaction monitoring via TLC or HPLC is recommended to optimize reaction time and purity .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Key characterization includes:

- 1H NMR : Peaks at δ 8.56 (d, J = 2.6 Hz, 1H), 8.02 (dd, J = 9.2, 2.6 Hz, 1H), and 6.80 (d, J = 9.2 Hz, 1H) correspond to aromatic protons, with the methoxy group appearing as a singlet near δ 3.8–3.9 .

- 13C NMR : Signals at δ 170.1 (amide carbonyl) and 156.2 (methoxy-substituted aromatic carbon) confirm the structure .

- IR : Stretching bands for NH₂ (~3400 cm⁻¹), amide C=O (~1650 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) are diagnostic .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Essential precautions include:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis or purification to minimize inhalation risks .

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous organic compound disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. Strategies include:

- Deuterated Solvents : Use DMSO-d6 or CDCl₃ to eliminate solvent interference .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at different temperatures .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous peaks conclusively .

Q. What experimental parameters optimize the yield of this compound under scalable conditions?

- Methodological Answer : Key parameters include:

- Catalyst Selection : Use DMAP or pyridine to accelerate amidation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require rigorous drying to prevent hydrolysis .

- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) for efficient coupling while avoiding decomposition .

Q. How do electronic effects of substituents influence the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : The methoxy group is electron-donating, which:

- Enhances Aromatic Electrophilic Substitution : Directs incoming electrophiles to the ortho and para positions relative to the amino group.

- Modulates Hydrogen Bonding : The NH₂ and carbonyl groups participate in interactions with biological targets (e.g., enzyme active sites), as seen in structurally related pharmacophores .

- Impacts Solubility : Methoxy groups improve lipophilicity, which can be optimized via derivatization (e.g., introducing sulfonate groups) for enhanced bioavailability .

Data Analysis and Contradiction Management

Q. What steps should be taken if spectroscopic data conflicts with computational predictions for this compound derivatives?

- Methodological Answer :

- Re-optimize Computational Models : Adjust DFT parameters (e.g., basis sets, solvation models) to better match experimental conditions .

- Verify Purity : Re-crystallize or chromatograph the compound to remove impurities that may skew spectral data .

- Cross-Validate Techniques : Use mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography for unambiguous structural assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。